molecular formula C6H6ClNO3S B1425870 5-Methoxypyridine-3-sulfonyl chloride CAS No. 1060801-85-5

5-Methoxypyridine-3-sulfonyl chloride

Cat. No.: B1425870
CAS No.: 1060801-85-5
M. Wt: 207.64 g/mol
InChI Key: MEWACWWEPVHVOM-UHFFFAOYSA-N
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Description

5-Methoxypyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1060801-85-5 . It has a molecular weight of 207.64 and its IUPAC name is 5-methoxy-3-pyridinesulfonyl chloride .


Synthesis Analysis

The synthesis of this compound and similar compounds generally involves two methods: sulfonation of the corresponding pyridines and diazotation of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group . In this process, intermediate pyridine-3-sulfonyl chlorides are formed, which are then hydrolyzed to sulfonic acids .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6ClNO3S/c1-11-5-2-6 (4-8-3-5)12 (7,9)10/h2-4H,1H3 . The InChI key is MEWACWWEPVHVOM-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it’s worth noting that the compound can be used in the synthesis of several substituted pyridine-3-sulfonyl chlorides .

Scientific Research Applications

  • Spectroscopic Study in Organic Synthesis : Dykun et al. (2021) conducted a spectroscopic study on the sulfonylation of gossypol using tosyl chloride with the presence of 4-methoxypyridine N-oxide and triethylamine. This study illustrates the use of methoxypyridine derivatives in the sulfonylation process of organic compounds, showcasing their utility in detailed spectroscopic analysis (Dykun, Anishchenko, Redko, & Rybachenko, 2021).

  • Anticancer Activity : Muškinja et al. (2019) synthesized sulfonyl esters using sulfonyl chlorides and phenolic chalcone analogues, demonstrating the significant in vitro anticancer activities of these compounds. The study highlights the role of sulfonyl groups, which can be derived from compounds like 5-Methoxypyridine-3-sulfonyl chloride, in the development of potential anticancer agents (Muškinja, Burmudžija, Baskić, Popovic, Todorovic, Zarić, & Ratković, 2019).

  • Green Chemistry in Synthesis : Velpula et al. (2015) described 1-Sulfopyridinium chloride as an efficient and recyclable ionic liquid for the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones. This work underscores the importance of sulfonyl chloride derivatives in green chemistry, providing a more environmentally friendly approach in chemical synthesis (Velpula, Banothu, Gali, Deshineni, & Bavantula, 2015).

  • Sulfonyl Chlorides in Heterocyclic Compound Synthesis : Mohamed (2007) explored the synthesis of 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides and their antibacterial activities. This study demonstrates the use of sulfonyl chloride derivatives in synthesizing heterocyclic compounds with significant biological activities (Mohamed, 2007).

  • Development of Protein-Kinase Inhibitors : Murár et al. (2013) discussed the synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline, a precursor in the development of various protein-kinase inhibitors. Their research underlines the significance of sulfonyl chloride derivatives in the creation of inhibitors that have applications in treating various diseases, including cancer (Murár, Addová, & Boháč, 2013).

Safety and Hazards

The safety information for 5-Methoxypyridine-3-sulfonyl chloride can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care, avoiding contact with skin, eyes, and clothing, and not to breathe in the dust .

Mechanism of Action

Target of Action

5-Methoxypyridine-3-sulfonyl chloride is an organic compound It’s often used as a reagent in organic synthesis , implying that its targets could be a wide range of organic compounds.

Biochemical Pathways

As a reagent in organic synthesis , it’s likely involved in a variety of chemical reactions, potentially affecting multiple biochemical pathways depending on the context of its use.

Result of Action

As a reagent in organic synthesis , its effects would depend on the specific reactions it’s involved in and the compounds it interacts with.

Properties

IUPAC Name

5-methoxypyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S/c1-11-5-2-6(4-8-3-5)12(7,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWACWWEPVHVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CN=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060801-85-5
Record name 5-methoxypyridine-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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